2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Description
2-Chloro-3-[(3,4-methylenedioxy)phenyl]-1-propene is a chlorinated derivative of 1-propene featuring a 3,4-methylenedioxyphenyl (MDP) substituent at the 3-position and a chlorine atom at the 2-position. This compound shares structural similarities with safrole (3-[3,4-(methylenedioxy)phenyl]-1-propene), a naturally occurring phenylpropene found in sassafras oil . However, the addition of a chlorine atom introduces distinct electronic and steric effects, altering its reactivity and applications.
Synthesis of this compound likely involves electrophilic addition or substitution reactions, such as chlorination of safrole or its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloroprop-2-enyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKHSVHSUKVDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene typically involves the reaction of 3,4-methylenedioxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
One of the primary applications of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene is as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the production of pharmaceuticals and other fine chemicals.
Reactions Involving this compound:
- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: It can be oxidized to form epoxides or other derivatives.
- Reduction Reactions: Reduction leads to the formation of alcohols or alkanes using reagents like sodium borohydride.
Biological Research Applications
Potential Biological Activities
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. The compound's methylenedioxyphenyl group is known for interacting with various biological pathways, which may lead to enzyme inhibition or modulation of receptor functions.
Case Studies:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms of action.
Medicinal Chemistry Applications
Therapeutic Agent Exploration
The compound is under investigation for its potential as a therapeutic agent. Its unique chemical properties may allow it to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action:
The mechanism involves interactions with molecular targets such as enzymes or receptors. The ongoing research aims to elucidate these pathways to better understand how the compound can be utilized in medicinal applications .
Industrial Applications
Chemical Production
In industrial settings, this compound is used in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the development of various derivatives that can be tailored for specific industrial needs.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as an intermediate in organic synthesis; participates in multiple reactions (substitution, oxidation, reduction). |
| Biological Research | Exhibits antimicrobial and anticancer properties; potential for enzyme inhibition and receptor modulation. |
| Medicinal Chemistry | Investigated as a therapeutic agent; ongoing studies on mechanisms of action. |
| Industrial Use | Utilized in producing specialty chemicals and materials with tailored properties. |
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene involves its interaction with molecular targets such as enzymes or receptors. The methylenedioxyphenyl group is known to interact with various biological pathways, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmaceutical Potential: MDP and chloro-substituted compounds show promise in antimicrobial and photodynamic therapy applications due to their ability to form stable complexes with transition metals .
- Synthetic Challenges: Chlorination may introduce steric hindrance, complicating reactions like Friedel-Crafts alkylation, which is efficient in non-chlorinated analogs (e.g., phenylacetone synthesis from safrole) .
Biological Activity
Overview
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene, also known as 5-(2-chloro-2-propenyl)-1,3-benzodioxole, is an organic compound with the molecular formula C10H9ClO2. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound features a chloro group and a methylenedioxyphenyl moiety, which are known to influence its biological interactions. It is synthesized through the reaction of 3,4-methylenedioxybenzaldehyde with allyl chloride in the presence of a base like potassium carbonate under reflux conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The methylenedioxy group is thought to enhance its interaction with cellular targets involved in cancer progression.
The exact mechanism of action is still under investigation. However, it is believed that this compound interacts with specific enzymes or receptors within cells, potentially affecting signaling pathways related to cell growth and survival.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving several compounds, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects at nanomolar concentrations.
Data Tables
| Biological Activity | Tested Strains/Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Inhibition of growth | |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | |
| HeLa (cervical cancer) | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene, and how can yield and purity be maximized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,4-methylenedioxyphenyl precursors with allyl chlorides under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF. Reflux (80–100°C) ensures complete conversion . Catalysts such as Pd(PPh₃)₄ may enhance regioselectivity in cross-coupling reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires strict control of stoichiometry, reaction time, and temperature.
Q. How can researchers verify the structural integrity and purity of synthesized this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 5.9–6.1 ppm for methylenedioxy protons ). FT-IR identifies C-Cl (600–800 cm⁻¹) and alkene (1640–1680 cm⁻¹) stretches.
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS monitors purity (>95% ideal for biological studies).
- Elemental Analysis : Matches calculated vs. observed C/H/Cl/O percentages.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro and propene moieties in nucleophilic substitution and electrophilic addition reactions?
- Methodology :
- Substitution (SN²) : The chloro group undergoes nucleophilic attack (e.g., by amines or thiols) in polar solvents (DMF, DMSO), with steric hindrance from the methylenedioxy group influencing reaction rates . Kinetic studies (variable-temperature NMR) quantify activation parameters.
- Electrophilic Addition : The propene double bond reacts with halogens (Br₂, Cl₂) or HX via carbocation intermediates. Regioselectivity (Markovnikov vs. anti) is studied using deuterium labeling or computational modeling (DFT) .
Q. How can computational modeling predict the biological activity or material properties of this compound?
- Methodology :
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina. The methylenedioxy group may enhance binding to aromatic pockets in proteins .
- DFT Calculations : Predicts frontier molecular orbitals (HOMO/LUMO) to assess redox behavior or charge transfer in material applications (e.g., coordination with Zn/Cu porphyrins ).
Q. What strategies are effective for incorporating this compound into metalloporphyrin complexes, and how do these hybrids perform in catalysis or photodynamic therapy?
- Methodology :
- Synthesis : React with metalloporphyrin precursors (e.g., Zn(II)-porphyrins) under inert conditions. UV-Vis spectroscopy tracks Soret band shifts (λ = 400–450 nm) upon coordination .
- Applications :
- Catalysis : Test in oxidation reactions (e.g., O₂ activation) using UV-Vis kinetics.
- Photodynamic Therapy : Measure singlet oxygen (¹O₂) generation via fluorescence probes (e.g., Singlet Oxygen Sensor Green®) .
Q. How do steric and electronic effects of the methylenedioxy group influence regioselectivity in multi-step syntheses (e.g., cycloadditions or polymerizations)?
- Methodology :
- Steric Maps : Generate using molecular modeling software (e.g., Avogadro) to visualize spatial constraints.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data across studies?
- Methodology :
- Reproducibility Checks : Replicate reactions with controlled variables (solvent purity, catalyst batch).
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian) .
- Meta-Analysis : Aggregate data from peer-reviewed sources (avoiding non-academic platforms) to identify consensus values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
